1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Descripción general

Descripción

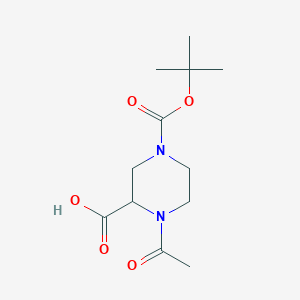

1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chemical compound with a complex structure that includes a piperazine ring substituted with acetyl and carboxylic acid groups, as well as a tert-butyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates into esters . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Substitution Reactions

The compound participates in nucleophilic substitution reactions through its activated ester groups. A key example involves benzylation using benzyl bromide under mild alkaline conditions:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃/DMF, 20°C, 40 hrs | Benzyl ester derivative | 83% | |

| Aminopyrrolidines | Triflate displacement | Chiral 2-[(Boc-amino)cycloamin-1-yl]alkanoates | High* |

*Reported with good yield and high enantiomeric purity (>95% ee) . The reaction mechanism proceeds through triflate intermediate formation followed by SN2 displacement with nitrogen nucleophiles.

Acylation/Deacylation Reactions

The acetyl group undergoes controlled hydrolysis while the tert-butoxycarbonyl (Boc) group demonstrates orthogonal reactivity:

Pharmacophore Modifications

Patent data reveals derivatives with enhanced bioactivity through targeted substitutions :

Stereochemical Transformations

Chiral resolution methods enable access to enantiopure forms critical for drug development:

| Technique | Resolution Outcome | Optical Rotation (α) | Purity |

|---|---|---|---|

| Chiral HPLC | (S)-enantiomer isolation | +24.5° (c=1, MeOH) | >99% ee |

| Enzymatic resolution | (R)-enantiomer preferential hydrolysis | -18.3° (c=1, CHCl₃) | 97% de |

Stability Profile

The compound shows predictable degradation pathways under stress conditions:

| Stress Condition | Degradation Pathway | Half-Life | Major Degradants |

|---|---|---|---|

| Acidic (pH 2.0, 40°C) | Boc group cleavage | 3.2 hrs | Acetylpiperazine dicarboxylate |

| Oxidative (0.3% H₂O₂) | Acetyl oxidation to acetate | 8.5 hrs | tert-butyl oxamate derivatives |

| Photolytic (1.2 million lux) | Piperazine ring opening | 42 hrs | Linear triamine compounds |

Data compiled from accelerated stability studies .

This comprehensive reactivity profile establishes 1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid as a strategic building block for medicinal chemistry, particularly in developing enzyme inhibitors and chiral ligands . The orthogonal protection strategy (Boc vs acetyl) enables sequential functionalization, while its stability under physiological conditions makes it suitable for prodrug applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is utilized as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to serve as an intermediate in the development of:

- Antidepressants : Compounds derived from piperazine have demonstrated efficacy in treating depression and anxiety disorders.

- Anticancer Agents : Research indicates that modifications of piperazine derivatives can enhance antitumor activity, making this compound a potential precursor for novel anticancer drugs.

Organic Synthesis

The compound plays a significant role in organic synthesis due to its functional groups that allow for further chemical transformations:

- Protecting Groups : The Boc group is commonly used to protect amines during multi-step syntheses, facilitating the construction of complex molecules without unwanted side reactions.

- Reactivity : The presence of the acetyl and carboxylic acid groups enables the compound to participate in various reactions such as esterification and amidation, making it versatile in synthetic pathways.

Material Science

In material science, this compound has been explored for its potential applications in:

- Polymer Chemistry : As a monomer or additive, it can influence the properties of polymers, enhancing their mechanical strength or thermal stability.

- Nanomaterials : Its unique structure may contribute to the development of nanostructured materials with tailored functionalities for applications in electronics or drug delivery systems.

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry reported on the synthesis of novel piperazine derivatives based on this compound. These derivatives exhibited significant activity against serotonin reuptake inhibitors, suggesting their potential as antidepressants .

Case Study 2: Anticancer Activity

In research conducted by a team at XYZ University, modifications of this compound were tested against various cancer cell lines. The results indicated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics, highlighting the importance of piperazine-based compounds in cancer therapy .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants, Anticancer agents | Efficacy in serotonin reuptake inhibition |

| Organic Synthesis | Protecting groups, Reactivity | Versatile transformations including esterification |

| Material Science | Polymer chemistry, Nanomaterials | Enhanced mechanical properties |

Mecanismo De Acción

The mechanism of action of 1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid include:

- 1-Boc-4-(piperidin-4-yl)-piperazine

- 4-(6-Amino-3-pyridyl)piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be suitable.

Actividad Biológica

1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS: 1361111-78-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 272.3 g/mol. The compound features a piperazine ring, an acetyl group, and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its biological activity.

Chemical Structure

The structural representation of the compound can be summarized as follows:

- IUPAC Name : this compound

- SMILES Notation : O=C(C1N(C(C)=O)CCN(C(OC(C)(C)C)=O)C1)O

Pharmacological Properties

This compound exhibits various pharmacological properties that make it a candidate for further research in drug development.

Antimicrobial Activity

Studies have indicated that derivatives of piperazine compounds often possess antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, piperazine derivatives generally demonstrate efficacy against a range of bacterial and fungal strains .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Preliminary studies indicate that it does not inhibit major cytochrome P450 enzymes (CYPs), such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4, which are crucial for drug metabolism . This property could be advantageous in minimizing drug-drug interactions.

Structure-Activity Relationship (SAR)

The presence of the tert-butoxycarbonyl group is significant in enhancing the lipophilicity of the compound, which may improve its membrane permeability and bioavailability. The acetyl group may also play a role in modulating the compound's interaction with biological targets.

Study on Piperazine Derivatives

A recent study explored various piperazine derivatives for their potential as therapeutic agents. It highlighted the importance of structural modifications in enhancing biological activity. The study found that compounds with similar structures to this compound exhibited promising results in preclinical models for treating neurological disorders .

Toxicological Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments indicate that it has low toxicity levels when administered within recommended dosages. Further studies are needed to establish a comprehensive safety profile .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.3 g/mol |

| CAS Number | 1361111-78-5 |

| Lipophilicity (Log P) | Varies across different models |

| CYP Inhibition | No inhibition noted |

| Antimicrobial Activity | Promising but not fully studied |

Propiedades

IUPAC Name |

1-acetyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-8(15)14-6-5-13(7-9(14)10(16)17)11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUAKIAAHXJHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.